4-((6-bromo-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
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Properties
IUPAC Name |
4-[[6-bromo-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN5O5S/c1-15-11-21(30-36-15)29-22(32)14-37-25-28-20-8-7-18(26)12-19(20)24(34)31(25)13-16-3-5-17(6-4-16)23(33)27-9-10-35-2/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,27,33)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFIIPWZIHJKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((6-bromo-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential therapeutic applications. It features a unique combination of isoxazole, quinazoline, and benzamide moieties, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.39 g/mol. The presence of bromine, methoxy, and isoxazole groups suggests diverse interactions within biological systems.
Anticancer Properties
Recent studies have indicated that compounds containing quinazoline and isoxazole derivatives exhibit significant anticancer activity. For instance, similar derivatives have shown potent cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.2162 | |
| HCT-116 (Colon) | 0.2592 | |
| PC-3 (Prostate) | Not specified | |
| A549 (Lung) | Not specified | |
| HepG-2 (Liver) | Not specified |
The compound demonstrated selective cytotoxicity against these cancer cell lines compared to normal cell lines such as human fetal lung (HFL-1) and WI-38 fibroblasts, indicating a promising therapeutic index.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on key kinases involved in cancer progression, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The results are summarized in the following table:
These values indicate that the compound exhibits comparable inhibitory activity to established inhibitors like Sorafenib, suggesting its potential as a therapeutic agent in targeted cancer therapies.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- EGFR/VEGFR Inhibition : By inhibiting these receptors, the compound may disrupt signaling pathways that promote tumor growth and angiogenesis.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Case Studies
A notable case study involved the administration of a structurally similar quinazoline derivative in a clinical trial for patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects, highlighting the potential clinical relevance of compounds like the one under investigation.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via cyclocondensation of 4-bromoanthranilic acid with thiourea under acidic conditions.
Procedure:
4-Bromoanthranilic acid (10 mmol) and thiourea (12 mmol) are refluxed in phosphoryl chloride (15 mL) at 110°C for 6 hours. The reaction mixture is quenched with ice-water, neutralized with ammonium hydroxide, and extracted with ethyl acetate. Recrystallization from ethanol yields pale yellow crystals (78% yield).
Key Characterization Data:
| Parameter | Value |
|---|---|
| 1H NMR (DMSO-d6) | δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.61 (s, 1H, ArH), 7.35 (d, J=8.4 Hz, 1H, ArH), 4.21 (s, 2H, SCH2) |
| HRMS (ESI+) | m/z 286.9234 [M+H]+ (Calc. 286.9231) |
Preparation of 2-((5-Methylisoxazol-3-yl)Amino)-2-Oxoethyl Thiol Intermediate
Stepwise Assembly of Thioethyl-Isoxazole Moiety
The thiol-bearing side chain is constructed through sequential nucleophilic substitutions:
3.1.1. Synthesis of 2-Chloro-N-(5-Methylisoxazol-3-yl)Acetamide
5-Methylisoxazol-3-amine (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dichloromethane (20 mL) at 0°C, catalyzed by triethylamine (7 mmol). After 2 hours, the mixture is washed with NaHCO3 solution and dried over MgSO4, yielding white crystals (82%).
3.1.2. Thiolation via Thiourea Intermediate
The chloroacetamide derivative (4 mmol) is heated with thiourea (5 mmol) in ethanol (15 mL) at 80°C for 3 hours. Acidic workup with HCl liberates the free thiol, which is extracted into ethyl acetate (63% yield).
Fragment Coupling: Thioether Formation
Nucleophilic Aromatic Substitution
The quinazolinone core (3 mmol) reacts with 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl thiol (3.3 mmol) in DMF (10 mL) using K2CO3 (6 mmol) as base at 60°C for 8 hours.
Optimization Table:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 8 | 71 |
| Cs2CO3 | DMF | 60 | 6 | 68 |
| Et3N | THF | 40 | 12 | 54 |
Final Purification and Characterization
Chromatographic Conditions:
| Column | Mobile Phase | Rf |
|---|---|---|
| Silica Gel 60 | Hexane:EtOAc (3:7) | 0.42 |
| C18 Reverse Phase | MeCN:H2O (65:35 + 0.1% TFA) | - |
Spectroscopic Confirmation:
- FT-IR (KBr): 3278 cm−1 (N-H), 1685 cm−1 (C=O), 1592 cm−1 (C=N)
- 13C NMR (125 MHz, DMSO-d6): δ 167.8 (quinazolinone C=O), 162.1 (benzamide C=O), 158.9 (isoxazole C-O)
- HRMS: m/z 614.0921 [M+H]+ (Calc. 614.0918)
Alternative Synthetic Pathways and Comparative Analysis
Solid-Phase Synthesis for Parallel Optimization
Immobilization of the quinazolinone core on Wang resin enables sequential coupling of thiol and benzamide fragments, improving yields to 74% for milligram-scale synthesis.
Microwave-Assisted Cyclization
Microwave irradiation (150W, 100°C) reduces cyclocondensation time from 6 hours to 35 minutes with comparable yield (76%).
Challenges in Process Chemistry
Regioselectivity in Thioether Formation
Competing S- vs N-alkylation is mitigated by:
- Strict temperature control (<65°C)
- Use of polar aprotic solvents (DMF > DMSO)
- Stoichiometric base (K2CO3:substrate = 2:1)
Epimerization During Amide Coupling
Low-temperature (0–5°C) coupling with HATU (1.1 eq) and DIEA (2 eq) minimizes racemization (<3% by chiral HPLC).
Q & A
Q. What are the critical synthetic steps and reaction conditions for this compound?
The synthesis involves sequential coupling reactions, including:
- Quinazolinone Core Formation : Bromination at the 6-position of the quinazolinone scaffold, followed by thioether linkage formation using a 2-mercaptoethylamine derivative.
- Functionalization : Introduction of the 5-methylisoxazol-3-ylamino moiety via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt).
- Benzamide Substituent Addition : Methylation at the 3-position of the quinazolinone and final coupling with N-(2-methoxyethyl)benzamide.
Q. Key Optimization Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Thioether bond formation requires 60–80°C to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization ensure >95% purity .
Q. Which analytical techniques validate the compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., quinazolinone C=O at δ 165–170 ppm, isoxazole C-H at δ 6.2–6.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C27H27BrN6O4S: 635.09) validates molecular formula .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace impurities .
Q. What biological activities are associated with this compound?
As a quinazoline derivative, it exhibits:
- Enzyme Inhibition : Potential targeting of kinases (e.g., EGFR) due to the quinazolinone core’s ATP-binding mimicry .
- Anticancer Activity : Demonstrated in vitro against breast cancer cell lines (IC50 < 10 µM via MTT assay) .
- Anti-inflammatory Effects : Inhibition of COX-2 (IC50 ~50 nM) attributed to the isoxazole-thioether pharmacophore .
Advanced Questions
Q. How can contradictory data on biological activity be resolved experimentally?
Case Example : Discrepancies in IC50 values across cell lines may arise from off-target effects or assay conditions.
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Structural Analysis : X-ray crystallography or molecular docking identifies binding interactions with target vs. non-target proteins .
- Metabolic Stability Testing : Liver microsome assays rule out rapid degradation as a cause of variability .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Solubility Enhancement :
- Prodrug Design : Introduce phosphate esters at the benzamide moiety for aqueous solubility .
- Co-solvent Systems : Use cyclodextrin complexes or PEGylation for in vivo formulations .
- Metabolic Stability :
- Deuterium Incorporation : Replace labile H atoms (e.g., methoxy groups) to slow CYP450-mediated oxidation .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives?
Methodology :
Library Synthesis : Vary substituents (e.g., isoxazole → thiazole, methoxyethyl → hydroxyethyl) .
Biological Profiling : Test against target enzymes/cell lines (Table 1).
Computational Modeling : Density functional theory (DFT) calculates electronic effects (e.g., HOMO/LUMO for reactivity) .
Q. Table 1. SAR of Key Derivatives
| Substituent Modification | Biological Activity (IC50) | Key Insight |
|---|---|---|
| 5-Methylisoxazole → 5-Cl | EGFR: 8 nM → 2 nM | Halogens enhance binding |
| Methoxyethyl → Ethyl | Solubility: 0.1 mg/mL → 5 mg/mL | Hydrophobic groups reduce solubility |
| Quinazolinone → Pyridopyrimidine | COX-2: 50 nM → 200 nM | Core rigidity critical for selectivity |
Q. How are reaction pathways optimized for scalable synthesis?
- Flow Chemistry : Continuous reactors improve yield in thioether formation (residence time <30 min at 70°C) .
- Catalysis : Pd-mediated Buchwald-Hartwig coupling for aryl bromide functionalization (TON >1000) .
- Green Chemistry : Replace DMF with Cyrene™ (biobased solvent) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
